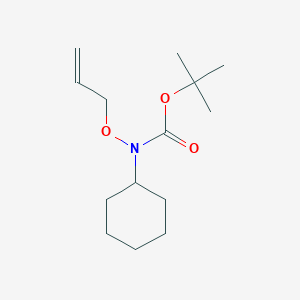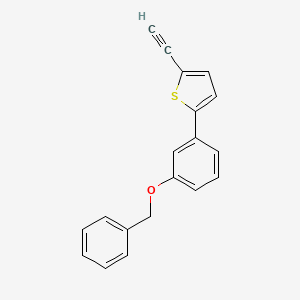
5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde
Vue d'ensemble
Description
5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde is a heterocyclic aromatic organic compound that features a thiophene ring substituted with a 2-chloropyrimidin-4-yl group and a formyl group at the 2-position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a β-ketoester with elemental sulfur and an amine.
Introduction of the Chloropyrimidinyl Group: The chloropyrimidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable halogenated pyrimidine reacts with the thiophene derivative.
Formylation Reaction: The formyl group at the 2-position of the thiophene ring is introduced through a Vilsmeier-Haack formylation reaction, which involves the reaction of the thiophene derivative with a Vilsmeier reagent (DMF and POCl3).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions would require careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the pyrimidinyl group can be substituted with other nucleophiles, such as amines or alcohols, under suitable reaction conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous medium, room temperature.
Reduction: NaBH4, LiAlH4, ether solvent, low temperature.
Substitution: Amines, alcohols, polar aprotic solvents, elevated temperature.
Major Products Formed:
Oxidation: 5-(2-Chloropyrimidin-4-yl)thiophene-2-carboxylic acid.
Reduction: 5-(2-Chloropyrimidin-4-yl)thiophene-2-methanol.
Substitution: Various substituted pyrimidinyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable building block for the development of new pharmaceuticals and materials.
Biology: The biological activity of 5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde has been explored in various studies. It has shown potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use in the treatment of infections and cancer. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism by which 5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amino groups on proteins, potentially altering their function. The pyrimidinyl group can interact with nucleic acids, affecting gene expression and cellular processes.
Molecular Targets and Pathways:
Proteins: Interaction with amino groups on enzymes and receptors.
Nucleic Acids: Binding to DNA or RNA, affecting transcription and translation.
Comparaison Avec Des Composés Similaires
5-(2-Chloropyrimidin-4-yl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(2-Chloropyrimidin-4-yl)thiophene-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
5-(2-Chloropyrimidin-4-yl)thiophene: Similar structure but without the formyl group.
Uniqueness: 5-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde is unique due to its combination of a thiophene ring, a chloropyrimidinyl group, and a formyl group. This combination provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
5-(2-chloropyrimidin-4-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS/c10-9-11-4-3-7(12-9)8-2-1-6(5-13)14-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRHCCOPYSFEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=CC=C(S2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine](/img/structure/B8167077.png)


![6-Fluoro-4-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8167097.png)
